Acetic acid, (2-fluoroacetamido)-, ethyl ester
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Overview
Description
Acetic acid, (2-fluoroacetamido)-, ethyl ester is an organic compound with the molecular formula C6H10FNO3 It is a derivative of acetic acid where the hydrogen atom in the acetamido group is replaced by a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (2-fluoroacetamido)-, ethyl ester typically involves the reaction of ethyl acetate with fluoroacetamide under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is carried out at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to optimize yield and purity. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, (2-fluoroacetamido)-, ethyl ester can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Acetic acid, (2-fluoroacetamido)-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid, (2-fluoroacetamido)-, ethyl ester involves its interaction with specific molecular targets. The presence of the fluorine atom can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
Fluoroacetamide: An organic compound with the formula FCH2CONH2, known for its toxicity and use as a rodenticide.
Ethyl bromodifluoroacetate: A compound used in the preparation of various fluorinated organic molecules.
Uniqueness
Acetic acid, (2-fluoroacetamido)-, ethyl ester is unique due to its specific structural features, such as the presence of both an ester and a fluoroacetamido group
Properties
CAS No. |
372-74-7 |
---|---|
Molecular Formula |
C6H10FNO3 |
Molecular Weight |
163.15 g/mol |
IUPAC Name |
ethyl 2-[(2-fluoroacetyl)amino]acetate |
InChI |
InChI=1S/C6H10FNO3/c1-2-11-6(10)4-8-5(9)3-7/h2-4H2,1H3,(H,8,9) |
InChI Key |
QIWSVAKAGUNSIK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC(=O)CF |
Origin of Product |
United States |
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